![molecular formula C26H25N3O B4265880 2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide](/img/structure/B4265880.png)
2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique properties and potential uses in various fields of research.
Scientific Research Applications
2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has potential applications in various fields of scientific research. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes involved in cancer cell survival. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. In vitro studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(4-isopropylphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its anti-cancer activity and potential use as a cancer treatment. Another direction is to study its anti-inflammatory and analgesic properties and potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity to normal cells.
properties
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)20-7-9-21(10-8-20)25-14-23(22-13-18(3)6-11-24(22)29-25)26(30)28-16-19-5-4-12-27-15-19/h4-15,17H,16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRMJBSRWYREKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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